molecular formula C27H45NO3 B035578 N-oleylhomovanillamide CAS No. 107512-56-1

N-oleylhomovanillamide

Cat. No.: B035578
CAS No.: 107512-56-1
M. Wt: 431.7 g/mol
InChI Key: PCZMUTQYZKAXBW-KHPPLWFESA-N
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Preparation Methods

The synthesis of NE-28345 involves the reaction of oleylamine with homovanillic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

Scientific Research Applications

NE-28345 has been extensively studied for its anti-inflammatory properties. It has shown significant activity in reducing edema and leukocyte migration in various animal models. Additionally, it has been found to block human platelet aggregation induced by arachidonate or platelet-activating factor (PAF), making it a potential candidate for treating inflammatory diseases .

In the field of medicine, NE-28345 has been explored for its potential use in treating conditions such as arthritis and other inflammatory disorders. Its unique mechanism of action, which does not involve the suppression of arachidonic acid metabolism, sets it apart from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

NE-28345 exerts its effects through multiple pathways. It inhibits leukocyte migration and reduces edema without suppressing prostanoid synthesis. It also blocks platelet aggregation induced by arachidonate or PAF but does not inhibit mammalian cyclooxygenase or thromboxane synthetase. This unique mechanism of action suggests that NE-28345 acts through additional pathways beyond those targeted by conventional NSAIDs .

Comparison with Similar Compounds

NE-28345 is similar to other capsaicin analogs such as N-vanillyloleamide (NE-19550). Both compounds exhibit anti-inflammatory properties, but NE-28345 has shown greater potency and efficacy in certain assays. Unlike conventional NSAIDs, NE-28345 does not inhibit the synthesis of leukotriene B4 (LTB4) or 15-hydroxyeicosatetraenoic acid (15-HETE), making it a unique candidate for anti-inflammatory therapy .

Similar compounds include:

  • N-vanillyloleamide (NE-19550)
  • Capsaicin
  • Olvanil

NE-28345’s unique properties and mechanisms of action make it a promising compound for further research and potential therapeutic applications.

Properties

CAS No.

107512-56-1

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10-

InChI Key

PCZMUTQYZKAXBW-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Synonyms

N-oleylhomovanillamide
N-oleylhomovanillamide, (E)-isomer
NE 28345
NE-28345

Origin of Product

United States

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